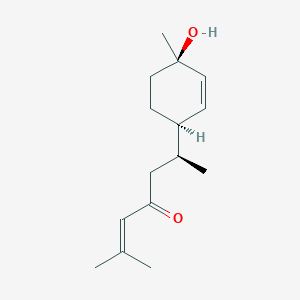

3-Hydroxybisabola-1,10-dien-9-one

Descripción

Propiedades

IUPAC Name |

(6S)-6-[(1R,4R)-4-hydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-11(2)9-14(16)10-12(3)13-5-7-15(4,17)8-6-13/h5,7,9,12-13,17H,6,8,10H2,1-4H3/t12-,13+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDOAMOSJAOPRV-GUTXKFCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C=C(C)C)C1CCC(C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)C=C(C)C)[C@H]1CC[C@@](C=C1)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 3-Hydroxybisabola-1,10-dien-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybisabola-1,10-dien-9-one is a sesquiterpenoid belonging to the bisabolane class of natural products.[1] These compounds are of significant interest in medicinal chemistry due to their structural diversity and wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed experimental protocols for their determination, and a generalized workflow for its isolation and characterization.

Physicochemical Properties

Quantitative data for this compound is limited due to its novelty and the scarcity of dedicated research. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₂ | [2][3] |

| Molecular Weight | 236.35 g/mol | [2] |

| CAS Number | 129673-86-5 | [2][3] |

| Physical Description | Powder | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [3][4][5] |

| XlogP (Predicted) | 2.9 | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| pKa | Data not available |

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are standard for the characterization of novel natural products.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for the identification and purity assessment of a solid compound.

Apparatus:

-

Capillary melting point apparatus

-

Mortar and pestle

-

Capillary tubes (sealed at one end)

Procedure:

-

Ensure the sample of this compound is completely dry and finely powdered using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Determination of Solubility

Principle: Solubility is determined by adding a solute to a solvent until the solution is saturated and undissolved solids are present.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Weigh a precise amount of this compound and add it to a vial containing a known volume of the solvent to be tested (e.g., water, ethanol, DMSO).

-

Cap the vial and vortex it for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Centrifuge the vial to pellet any undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

-

The solubility is expressed in units such as mg/mL or mol/L.

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The shake-flask method is a standard procedure to determine the LogP value, which represents the lipophilicity of a compound.

Apparatus:

-

Separatory funnel or screw-capped tubes

-

Mechanical shaker

-

pH meter

-

Analytical instrumentation (HPLC or GC)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a small volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel or tube.

-

Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and water phases using an appropriate analytical technique (e.g., HPLC, GC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The LogP is the base-10 logarithm of P.

Visualizations

Workflow for Isolation and Characterization

The following diagram illustrates a general workflow for the isolation and characterization of a bisabolane sesquiterpenoid like this compound from a natural source, such as Curcuma longa.[6]

Logical Relationship of Physicochemical Properties

The interplay between key physicochemical properties is crucial in drug development. The following diagram illustrates the logical relationships between solubility, lipophilicity (LogP), and molecular weight, and their influence on a compound's potential as a drug candidate.

References

- 1. Showing Compound 4-Hydroxybisabola-2,10-dien-9-one (FDB005319) - FooDB [foodb.ca]

- 2. targetmol.com [targetmol.com]

- 3. chemfaces.com [chemfaces.com]

- 4. 3,4-Dihydroxybisabola-1,10-diene | CAS:129673-87-6 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. ar-Turmerone | CAS:532-65-0 | Manufacturer ChemFaces [chemfaces.com]

- 6. Pharmacological activities of 4-methylene-8-hydroxybisabola-2,10-diene-9-one, a new compound isolated from Ryudai gold (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 3-Hydroxybisabola-1,10-dien-9-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the postulated biosynthetic pathway of 3-Hydroxybisabola-1,10-dien-9-one, a bisabolane-type sesquiterpenoid found in plants such as Curcuma longa (turmeric). Sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making their biosynthetic pathways of significant interest for synthetic biology and drug development applications. This document details the enzymatic steps from the central precursor, farnesyl pyrophosphate (FPP), to the final product, involving a sesquiterpene synthase and subsequent oxidative modifications by cytochrome P450 monooxygenases. Quantitative data from related enzymes, detailed experimental protocols for enzyme characterization, and pathway visualizations are provided to support further research and bioengineering efforts.

Introduction

This compound is a member of the bisabolane class of sesquiterpenoids. These C15 isoprenoids are characterized by a monocyclic structure and are prevalent in the plant kingdom, particularly within the Zingiberaceae family, which includes turmeric and ginger. Bisabolane-type sesquiterpenoids from Curcuma longa have demonstrated various biological activities, including anti-inflammatory and anti-atherosclerotic effects, making them attractive targets for pharmacological research.

The biosynthesis of sesquiterpenoids originates from the universal C15 precursor, farnesyl pyrophosphate (FPP). FPP is generated through the mevalonate (MVA) pathway in the cytosol or the methylerythritol phosphate (MEP) pathway in plastids. The immense structural diversity of sesquiterpenoids arises from the activity of two key enzyme families: terpene synthases (TPSs), which catalyze the cyclization of FPP into various hydrocarbon skeletons, and cytochrome P450 monooxygenases (CYPs), which introduce functional groups through oxidation.

This guide outlines the proposed biosynthetic pathway for this compound, based on characterized enzymatic reactions in Curcuma longa and other plant species.

Postulated Biosynthetic Pathway

The formation of this compound is proposed to occur in three main stages, starting from FPP.

Stage 1: Cyclization of Farnesyl Pyrophosphate (FPP)

The initial and committing step is the cyclization of the linear precursor FPP into a bisabolene hydrocarbon skeleton. This reaction is catalyzed by a sesquiterpene synthase (STS), specifically a (-)-β-bisabolene synthase . This enzyme facilitates the ionization of FPP to a farnesyl cation, followed by a 1,6-cyclization to form a bisabolyl cation. A subsequent deprotonation yields (-)-β-bisabolene. A (-)-β-bisabolene synthase has been identified and characterized from ginger (Zingiber officinale), a close relative of turmeric.

Stage 2: Hydroxylation

Following the formation of the bisabolene scaffold, a cytochrome P450 monooxygenase is proposed to introduce a hydroxyl group at the C3 position of (-)-β-bisabolene. CYPs are heme-containing enzymes that utilize molecular oxygen and NADPH-dependent reductase enzymes to catalyze regio- and stereospecific hydroxylations of terpene backbones. This step would yield 3-Hydroxybisabola-1,10-diene .

Stage 3: Oxidation

The final step is the oxidation of the hydroxyl group at the C9 position of the side chain to a ketone. This transformation is also likely catalyzed by a cytochrome P450 monooxygenase or a dehydrogenase, resulting in the final product, This compound . The presence of a diverse array of CYPs in Curcuma longa with activity towards sesquiterpenes supports this proposed function.

Pathway Diagram

Caption: Postulated biosynthesis of this compound.

Key Enzymes and Quantitative Data

While specific kinetic data for the enzymes directly leading to this compound are not available, data from homologous and functionally similar enzymes provide valuable insights. Below are representative kinetic parameters for a sesquiterpene synthase and a sesquiterpene-modifying cytochrome P450.

Table 1: Representative Kinetic Parameters for a Sesquiterpene Synthase

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| α-Bisabolene synthase (AgBIS) | Abies grandis | (E,E)-FPP | 49.5 ± 6.3 | 0.0018 | 38 |

Data is illustrative and represents a well-characterized enzyme of the same class.

Table 2: Representative Kinetic Parameters for a Sesquiterpene-Modifying Cytochrome P450

| Enzyme | Source Organism | Substrate | Km (µM) | Vmax (pmol min-1 mg-1) |

| α-humulene 8-hydroxylase (CYP71BA1) | Zingiber zerumbet | α-humulene | ~15 | ~250 |

Data is illustrative and represents a well-characterized enzyme from the Zingiberaceae family.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the key experiments required to characterize the enzymes in the postulated biosynthetic pathway.

Heterologous Expression and Purification of a Sesquiterpene Synthase

This protocol describes the expression of a candidate terpene synthase gene in E. coli and subsequent purification of the recombinant protein.

Logical Workflow:

Caption: Workflow for heterologous expression and purification of a TPS.

Methodology:

-

Gene Cloning:

-

Isolate total RNA from the rhizome of Curcuma longa.

-

Synthesize first-strand cDNA using reverse transcriptase.

-

Amplify the full-length open reading frame of the candidate TPS gene using gene-specific primers with appropriate restriction sites.

-

Digest the PCR product and an expression vector (e.g., pET-28a(+) containing an N-terminal His-tag) with the corresponding restriction enzymes.

-

Ligate the digested insert and vector using T4 DNA ligase.

-

Transform the ligation product into competent E. coli DH5α cells for plasmid propagation and sequence verification.

-

-

Protein Expression:

-

Transform the sequence-verified plasmid into a suitable expression host, such as E. coli BL21(DE3).

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.

-

Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Cool the culture to 18°C and induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue incubation at 18°C for 16-20 hours with shaking.

-

Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

-

-

Protein Purification:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).

-

Apply the supernatant to a pre-equilibrated Ni-NTA affinity column.

-

Wash the column with wash buffer (lysis buffer with 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).

-

Perform buffer exchange into a storage buffer (e.g., 25 mM HEPES pH 7.5, 100 mM KCl, 10% glycerol, 1 mM DTT) using a desalting column.

-

Assess protein purity and concentration using SDS-PAGE and a Bradford assay, respectively.

-

In Vitro Enzyme Assay for Sesquiterpene Synthase Activity

This protocol outlines the procedure to determine the enzymatic activity and product profile of a purified TPS.

Methodology:

-

Reaction Setup:

-

Prepare a reaction mixture in a glass vial containing assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT).

-

Add the purified TPS enzyme to a final concentration of 1-5 µM.

-

Initiate the reaction by adding the substrate, (E,E)-FPP, to a final concentration of 50 µM.

-

The final reaction volume is typically 500 µL.

-

-

Product Extraction:

-

Overlay the reaction mixture with 500 µL of an organic solvent (e.g., hexane or pentane) containing an internal standard (e.g., 1-dodecene or caryophyllene).

-

Incubate the reaction at 30°C for 1-2 hours with gentle shaking.

-

Stop the reaction by vigorous vortexing for 30 seconds.

-

Separate the phases by centrifugation (e.g., 1,000 x g for 5 minutes).

-

Carefully transfer the organic layer to a new vial for analysis.

-

-

Product Analysis by GC-MS:

-

Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).

-

Use a non-polar column (e.g., HP-5MS) suitable for terpene analysis.

-

Employ a temperature gradient for separation (e.g., start at 50°C, hold for 3 min, ramp to 250°C at 10°C/min).

-

Identify the reaction products by comparing their mass spectra and retention times to authentic standards and the NIST mass spectral library.

-

Quantify the products based on the peak area relative to the internal standard.

-

In Vitro Reconstitution and Assay for Cytochrome P450 Activity

This protocol describes the functional characterization of a candidate CYP involved in sesquiterpene oxidation by co-expressing it with a cytochrome P450 reductase (CPR) in yeast microsomes or by in vitro reconstitution with purified components.

Logical Workflow:

Caption: Workflow for a microsomal cytochrome P450 enzyme assay.

Methodology:

-

Enzyme Preparation (Yeast Microsomes):

-

Clone the full-length cDNAs of the candidate CYP and a compatible CPR (e.g., from Curcuma longa or Arabidopsis thaliana) into a yeast expression vector (e.g., pYES-DEST52).

-

Transform the constructs into Saccharomyces cerevisiae.

-

Grow the yeast culture in selective medium and induce protein expression with galactose.

-

Harvest the cells and prepare microsomal fractions by differential centrifugation.

-

Determine the CYP concentration by CO-difference spectroscopy.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing the microsomal fraction in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Add the sesquiterpene substrate (e.g., (-)-β-bisabolene) dissolved in a minimal amount of a solvent like DMSO.

-

Pre-incubate the mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).

-

Incubate at 30°C for 1-2 hours with shaking.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

-

Product Extraction and Analysis:

-

Extract the products by vortexing and separate the phases by centrifugation.

-

Collect the organic layer, dry it over anhydrous Na2SO4, and concentrate it under a stream of nitrogen.

-

Analyze the products by GC-MS (for volatile products) or LC-MS (for less volatile, more polar products) to identify and quantify the hydroxylated and/or oxidized sesquiterpenoids.

-

Conclusion

The biosynthesis of this compound from FPP is postulated to be a multi-step process involving a (-)-β-bisabolene synthase followed by sequential oxidative modifications catalyzed by cytochrome P450 monooxygenases. While the complete pathway and the specific enzymes from Curcuma longa are yet to be fully elucidated, the methodologies and representative data presented in this guide provide a solid framework for the identification, characterization, and engineering of these enzymes. Further research, including transcriptomic analysis to identify candidate genes and subsequent functional characterization using the protocols outlined herein, will be crucial to fully unravel this biosynthetic pathway. Such knowledge will pave the way for the heterologous production of this and other valuable bisabolane sesquiterpenoids for pharmaceutical and other industrial applications.

In-depth Technical Guide: Discovery and History of Bisabolane-Type Sesquiterpenoids Related to 3-Hydroxybisabola-1,10-dien-9-one

Preface: An extensive search for the specific compound "3-Hydroxybisabola-1,10-dien-9-one" did not yield any direct results in the current scientific literature. This suggests that the compound may be novel, not yet reported, or that the nomenclature used might be non-standard. However, the search revealed a rich family of structurally similar compounds known as bisabolane-type sesquiterpenoids, which are widely distributed in nature and possess significant biological activities.[1] This guide will focus on these closely related and well-documented compounds, providing an in-depth overview for researchers, scientists, and drug development professionals.

Introduction to Bisabolane-Type Sesquiterpenoids

Bisabolane-type sesquiterpenoids are a class of monocyclic sesquiterpenoids characterized by a C15 backbone.[1] They are prevalent in the plant kingdom, particularly in families such as Compositae and Zingiberaceae, and are also found in some fungi and marine organisms.[1] These compounds are known for a wide array of pharmacological properties, including anti-inflammatory, antibacterial, and cytotoxic effects, making them a fertile ground for drug discovery.[1]

Discovery and Natural Sources

The isolation of bisabolane-type sesquiterpenoids is a continuous effort in the field of natural product chemistry. A significant number of these compounds have been identified from the rhizomes of Curcuma longa (turmeric). For instance, investigations into Curcuma longa have led to the isolation of several related dienone structures, including:

-

2-methoxy-5-hydroxybisabola-3,10-diene-9-one[2]

-

4-methylene-5-hydroxybisabola-2,10-diene-9-one[2]

-

2,8-epoxy-5-hydroxybisabola-3,10-diene-9-one[2]

-

4-Hydroxybisabola-2,10-dien-9-one[3]

Another notable discovery was the isolation of a new compound, 4-methylene-8-hydroxybisabola-2,10-diene-9-one, from Ryudai gold, a variety of Curcuma longa.[4] Additionally, new bisabolane-type sesquiterpenes, designated as liginvolones A-D, have been isolated from Ligusticum involucratum.[5] The phytochemical assessment of Vernonia amygdalina also resulted in the identification of seven previously undescribed bisabolane-type sesquiterpenes.[6]

Experimental Protocols: Isolation and Characterization

The general methodology for isolating bisabolane-type sesquiterpenoids from natural sources involves extraction followed by chromatographic separation.

General Experimental Workflow for Isolation:

References

- 1. Bisabolane-type sesquiterpenoids: Structural diversity and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Showing Compound 4-Hydroxybisabola-2,10-dien-9-one (FDB005319) - FooDB [foodb.ca]

- 4. Pharmacological activities of 4-methylene-8-hydroxybisabola-2,10-diene-9-one, a new compound isolated from Ryudai gold (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bisabolane-type sesquiterpenes: liginvolones A-D from ligusticum involucratum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bisabolane-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxybisabola-1,10-dien-9-one Derivatives and Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybisabola-1,10-dien-9-one is a bisabolane-type sesquiterpenoid, a class of organic compounds characterized by a C15 backbone formed from three isoprene units.[1] This particular compound and its derivatives are naturally occurring phytochemicals, notably isolated from the rhizomes of Curcuma longa (turmeric).[2] The bisabolane sesquiterpenoid scaffold is of significant interest to the medicinal chemistry community due to the diverse biological activities exhibited by its members, including anti-inflammatory and anticancer properties. This guide provides a comprehensive overview of the known derivatives and analogues of this compound, their biological activities, potential mechanisms of action, and the experimental protocols used for their study.

Core Compound Profile: this compound

The foundational compound, 6-(4-hydroxy-4-methylcyclohex-2-en-1-yl)-2-methylhept-2-en-4-one, serves as the structural base for a variety of derivatives.[3] Its chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C15H24O2 | [1][3] |

| Average Molecular Weight | 236.3499 g/mol | [1] |

| Monoisotopic Molecular Weight | 236.177630012 g/mol | [1] |

| IUPAC Name | (6S)-6-[(1R,4R)-4-hydroxy-4-methylcyclohex-2-en-1-yl]-2-methylhept-2-en-4-one | [1] |

| Classification | Sesquiterpenoid, Enone, Tertiary Alcohol | [1] |

Known Derivatives and Analogues

Research into the phytochemistry of Curcuma longa has led to the isolation and characterization of several naturally occurring derivatives.[2] Furthermore, synthetic efforts are aimed at creating analogues with improved potency, selectivity, and pharmacokinetic profiles. The strategy often involves modifications at various positions of the bisabolane scaffold to probe structure-activity relationships (SAR).[4]

Naturally Occurring Derivatives from Curcuma longa

Several novel sesquiterpenoids have been isolated, showcasing nature's structural modifications to the bisabolane core.

| Compound Name | Molecular Formula | Key Structural Features | Reference |

| 2-methoxy-5-hydroxybisabola-3,10-diene-9-one | C16H24O3 | Addition of a methoxy group | [2] |

| 2,8-epoxy-5-hydroxybisabola-3,10-diene-9-one | C15H20O3 | Formation of an epoxy ring | [2] |

| (3R,4S,5R,7S)-3,4,5-trihydroxybisabola-10-ene-9-one | C15H24O4 | Additional hydroxyl groups | [2] |

| 4-methylene-5-hydroxybisabola-2,10-diene-9-one | C15H22O2 | Introduction of a methylene group | [2] |

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated promising biological activities, particularly in the realm of anti-inflammatory action. The evaluation of these compounds typically involves in vitro assays to determine their potency, often expressed as the half-maximal inhibitory concentration (IC50).

| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |

| (1R,2S,5R,7R,8S)-2,8-epoxy-5-hydroxybisabola-3,10-diene-9-one | Anti-inflammatory | in vitro assay | 25.5 ± 3.1 | [2] |

| 3-hydroxycoumarin analogue | Tyrosinase Inhibition | Mushroom Tyrosinase (abTYR) | 2.49 | [5] |

| 3-hydroxyquinolin-2(1H)-one derivative | Tyrosinase Inhibition | Mushroom Tyrosinase (abTYR) | 2.52 | [5] |

Note: Data for related structural analogues are included to provide a broader context for potential activities.

Potential Signaling Pathways

While the precise molecular targets for many this compound derivatives are still under investigation, parallels can be drawn from related, well-studied natural products like curcumin.[6][7] These compounds are known to modulate key intracellular signaling networks involved in cell proliferation, apoptosis, and inflammation.[6]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, survival, and metabolism.[6] Its aberrant activation is a hallmark of many cancers. Analogues of natural products have been shown to inhibit this pathway, leading to growth arrest and apoptosis in cancer cells.[7]

Caption: Putative inhibition of the PI3K/Akt/mTOR pathway by bisabolane derivatives.

JAK/STAT3 Pathway

The JAK/STAT pathway is crucial for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and activity in the cell.[6] Its dysregulation is implicated in various inflammatory diseases and cancers.

Caption: Postulated mechanism of JAK/STAT3 pathway inhibition.

Experimental Protocols

The study of novel natural product derivatives involves a multi-step process from isolation or synthesis to biological evaluation.

General Workflow

The logical flow from a natural source to a characterized active compound is a foundational concept in pharmacognosy and drug discovery.

Caption: A typical workflow for natural product drug discovery and development.

Protocol 1: Synthesis of 3-Substituted Derivatives (General Example)

This protocol outlines a general method for creating libraries of analogues for SAR studies, adapted from methodologies for similar scaffolds.[8]

-

Starting Material : Obtain or synthesize the core scaffold, such as 3-chlorothioxanthen-9-one-10,10-dioxide for thioxanthenone derivatives, which serves as a parallel for a functionalized bisabolane core.[8]

-

Reaction Setup : In a microwave vial, dissolve the starting material (1.0 eq) in a suitable solvent like DMF.

-

Base and Nucleophile Addition : Add K2CO3 (1.2 eq) followed by the desired amine (e.g., piperidine or piperazine derivatives) (1.2 eq).[8]

-

Microwave Irradiation : Seal the vial and heat using microwave irradiation to the specified temperature (e.g., 120-150°C) for a defined time (e.g., 20-60 min).

-

Work-up : After cooling, dilute the reaction mixture with an organic solvent (e.g., dichloromethane) and wash with an aqueous acid solution (e.g., 1M citric acid) to remove excess amine and base.[8]

-

Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final derivative.

-

Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and HRMS.

Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol is a standard method to screen compounds for anti-inflammatory activity by measuring the inhibition of nitric oxide (NO), a key inflammatory mediator.

-

Cell Culture : Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding : Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control.

-

Inflammatory Stimulation : Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to all wells except the negative control.

-

Incubation : Incubate the plate for 24 hours.

-

Nitrite Measurement : Measure the production of NO by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

-

Data Analysis : Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Conclusion

This compound and its derivatives represent a promising class of sesquiterpenoids with demonstrated anti-inflammatory activity. The structural diversity found in nature, coupled with the potential for synthetic modification, provides a rich platform for the development of novel therapeutic agents. Further research focusing on elucidating specific molecular targets, understanding detailed structure-activity relationships, and assessing in vivo efficacy is essential to translate the potential of these compounds into clinical applications. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing this area of drug discovery.

References

- 1. Showing Compound 4-Hydroxybisabola-2,10-dien-9-one (FDB005319) - FooDB [foodb.ca]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 3-hydroxy-1,10-bisaboladien-9-one (C15H24O2) [pubchemlite.lcsb.uni.lu]

- 4. Biological activity and structure–activity relationship of dehydrodieugenol B analogues against visceral leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curcumin analogue 1,5-bis(4-hydroxy-3-((4-methylpiperazin-1-yl)methyl)phenyl)penta-1,4-dien-3-one mediates growth arrest and apoptosis by targeting the PI3K/AKT/mTOR and PKC-theta signaling pathways in human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and screening of 3-substituted thioxanthen-9-one-10,10-dioxides - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of Novel Bisabolane Sesquiterpenoids: A Technical Overview of Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisabolane sesquiterpenoids, a diverse class of natural products, are increasingly recognized for their significant pharmacological potential. Found in a wide array of terrestrial and marine organisms, these compounds exhibit a broad spectrum of biological activities, including cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory effects. This technical guide provides an in-depth analysis of the biological activities of novel bisabolane sesquiterpenoids, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support ongoing research and drug development efforts.

Introduction

Bisabolane-type sesquiterpenoids are a class of monocyclic sesquiterpenoids characterized by a six-membered carbon ring with a side chain.[1] Their structural diversity, arising from variations in oxidation, cyclization, and substitution patterns, contributes to their wide range of biological functions.[2][3] Natural sources of these compounds are abundant, ranging from terrestrial plants and fungi to marine organisms like sponges and corals.[2][4] In vitro and in vivo studies have consistently highlighted their antibacterial, anti-inflammatory, and cytotoxic properties, making them a rich source for the discovery of new drug leads.[1][5] This guide focuses on recently discovered bisabolane sesquiterpenoids and their characterized biological activities.

Quantitative Analysis of Biological Activities

The biological efficacy of novel bisabolane sesquiterpenoids has been quantified across various assays. The following tables summarize the cytotoxic, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities of selected compounds.

Cytotoxic Activity

The cytotoxic potential of novel bisabolane sesquiterpenoids against various cancer cell lines is a significant area of research. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.

| Compound Name/Identifier | Cancer Cell Line | IC₅₀ Value | Reference |

| Compound 13 | HL-60 (human leukemia) | 15.7 µM | [6] |

| Compound 14 | A549 (human lung carcinoma) | 1.9 µM | [6] |

| Compound 14 | HL-60 (human leukemia) | 5.4 µM | [6] |

| Sulfurated compounds 42 & 43 | MKN-45 (human gastric cancer) | 19.8 to 30.1 µg/ml | [6] |

| Sulfurated compounds 42 & 43 | HepG2 (human liver cancer) | 19.8 to 30.1 µg/ml | [6] |

| Dimmers 58 and 60 | HepG-2 (human liver cancer) | 2.91–12.40 μg/ml | [6] |

| Dimmers 58 and 60 | Caski (human cervical cancer) | 2.91–12.40 μg/ml | [6] |

| Aspertenol A (1) | K562 (human leukemia) | 16.6 µM | [7] |

| Aspertenol A (1) | A549 (human lung carcinoma) | 43.5 µM | [7] |

Antimicrobial Activity

Novel bisabolane sesquiterpenoids have demonstrated potent activity against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the primary measure of their antimicrobial efficacy.

| Compound Name/Identifier | Microbial Strain | MIC Value | Reference |

| Compound 30 | Staphylococcus albus | 5.00 µM | [4] |

| Compound 30 | Micrococcus tetragenus | 1.25 µM | [4] |

| Compound 32 | Staphylococcus albus | 5.00 µM | [4] |

| Compound 32 | Bacillus subtilis | 2.50 µM | [4] |

| Compounds 33–35 | Escherichia coli | ≤ 8.0 μg/ml | [4] |

| Compounds 33–35 | Edwardsiella tarda | ≤ 8.0 μg/ml | [4] |

| Compounds 33–35 | Vibrio harveyi | ≤ 8.0 μg/ml | [4] |

| Compounds 33–35 | Vibrio parahaemolyticus | ≤ 8.0 μg/ml | [4] |

| Compound 39 | Staphylococcus epidermidis | 8 µg/ml | [4] |

| Compound 39 | Staphylococcus aureus | 16 µg/ml | [4] |

| Compound 39 | Candida albicans | 64 µg/ml | [4] |

| Compound 39 | Candida tropicalis | 32 µg/ml | [4] |

| Compound 61 | Micrococcus luteus | 1.0 µg/ml | [4] |

| Compound 61 | Vibrio alginolyticus | 2.0 µg/ml | [4] |

| Halogenated bisabolane 65 | Microsporum gypseum | 4 µg/ml | [4] |

| Halogenated bisabolane 65 | Staphylococcus aureus | 26.8 µg/ml | [4] |

| Halogenated bisabolane 66 | Microsporum gypseum | 8 µg/ml | [4] |

| Halogenated bisabolane 66 | Staphylococcus aureus | 15.4 µg/ml | [4] |

| Aromatic bisabolene-type sesquiterpenoid (1) | Aeromonas hydrophilia | 1.0 to 8.0 μg/mL | [8] |

| Aromatic bisabolene-type sesquiterpenoid (1) | Escherichia coli | 1.0 to 8.0 μg/mL | [8] |

| Aromatic bisabolene-type sesquiterpenoid (1) | Edwardsiella tarda | 1.0 to 8.0 μg/mL | [8] |

| Aromatic bisabolene-type sesquiterpenoid (1) | Vibrio harveyi | 1.0 to 8.0 μg/mL | [8] |

Anti-Inflammatory Activity

The anti-inflammatory effects of bisabolane sesquiterpenoids are often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

| Compound Name/Identifier | Assay | Cell Line | IC₅₀ / EC₅₀ (µM) | Reference |

| Dicyclic Compound from C. longa | NO Production | RAW 264.7 | IC₅₀: 25.5 | [9] |

| Compound 26 | NO Secretion Inhibition | BV-2 microglia | 56.8% inhibition at 10 µM | [4][6] |

| Amygdanoids A-F | NO Production Inhibition | Not specified | - |

Enzyme Inhibitory Activity

Certain bisabolane sesquiterpenoids have been shown to inhibit the activity of specific enzymes, suggesting their potential in treating related disorders.

| Compound Name/Identifier | Enzyme | IC₅₀ Value | Reference |

| Polychiral bisabolane 41 | Acetylcholinesterase (AChE) | 2.2 µM | [4][6] |

| Aromatic bisabolane 182 | α-glucosidase | 14.9 µM | [4] |

| Aromatic bisabolane 183 | α-glucosidase | 19.4 µM | [4] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.

Assessment of Cytotoxicity by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Bisabolane sesquiterpenoid stock solution (in a suitable solvent like DMSO)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of the bisabolane sesquiterpenoid in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Determination of Antimicrobial Activity by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Bisabolane sesquiterpenoid stock solution

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism (e.g., to a 0.5 McFarland standard).

-

Prepare serial two-fold dilutions of the bisabolane sesquiterpenoid in the broth medium directly in the 96-well plate.

-

Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL.

-

Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 16-20 hours for bacteria).

-

After incubation, visually inspect the plates for turbidity or measure the optical density to determine microbial growth.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Measurement of Nitric Oxide (NO) Production in Macrophages

This assay quantifies the amount of nitrite, a stable product of NO, in the culture medium of LPS-stimulated macrophages using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete culture medium (DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Bisabolane sesquiterpenoid stock solution

-

Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the bisabolane sesquiterpenoid for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

After incubation, collect 100 µL of the cell culture medium from each well.

-

Mix the collected medium with 100 µL of Griess reagent in a separate 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

Signaling Pathways and Mechanisms of Action

The biological activities of bisabolane sesquiterpenoids are underpinned by their interaction with key intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.

Anti-Inflammatory Signaling Pathways

Bisabolane sesquiterpenoids exert their anti-inflammatory effects primarily by modulating the NF-κB, MAPK, and PI3K/Akt signaling pathways, which are central to the inflammatory response triggered by stimuli like LPS.[9]

-

NF-κB Pathway: In resting cells, the transcription factor NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some bisabolane sesquiterpenoids have been shown to inhibit this pathway.[4][6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade activated by LPS. It involves a series of protein kinases that ultimately lead to the activation of transcription factors like AP-1, which also regulate the expression of inflammatory mediators.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway can also be involved in regulating the inflammatory response, often cross-talking with the NF-κB pathway.

Caption: Modulation of Inflammatory Pathways by Bisabolane Sesquiterpenoids.

Experimental Workflow for Biological Activity Screening

The process of identifying and characterizing the biological activity of novel bisabolane sesquiterpenoids typically follows a structured workflow, from isolation to mechanism of action studies.

Caption: General Workflow for Bioactivity Screening.

Conclusion and Future Directions

Novel bisabolane sesquiterpenoids represent a promising and largely untapped resource for the development of new therapeutic agents. Their diverse and potent biological activities, coupled with their wide availability from natural sources, make them attractive candidates for further investigation. The data and protocols presented in this guide aim to facilitate ongoing research in this field. Future efforts should focus on the total synthesis of promising compounds to ensure a sustainable supply, as well as in-depth in vivo studies to validate their therapeutic efficacy and safety. Furthermore, structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these natural products, paving the way for the next generation of bisabolane-based therapeutics.

References

- 1. Item - A simplified overview of the LPS-induced NF-κB signalling pathway. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Lipopolysaccharide-induced NF-κB nuclear translocation is primarily dependent on MyD88, but TNFα expression requires TRIF and MyD88 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. LPS‐stimulated NF‐κB p65 dynamic response marks the initiation of TNF expression and transition to IL‐10 expression in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide: 3-Hydroxybisabola-1,10-dien-9-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxybisabola-1,10-dien-9-one is a sesquiterpenoid compound that has been identified in plant species of the genera Curcuma and Alpinia. As a member of the bisabolane class of sesquiterpenoids, it is part of a group of natural products known for a wide range of biological activities. This technical guide provides a summary of the available chemical information for this compound, including its chemical identifiers. Detailed experimental data, specific biological activities, and associated signaling pathways for this particular compound are not extensively documented in publicly available scientific literature. This guide serves as a foundational reference for researchers interested in the further investigation of this and related natural products.

Chemical Identification

Detailed stereochemical information for this compound is not definitively established in the available literature. The IUPAC name is therefore presented without stereochemical descriptors. The structural representation and key identifiers are provided below.

| Identifier | Value | Source |

| CAS Number | 129673-86-5 | [1][2] |

| Molecular Formula | C₁₅H₂₄O₂ | |

| IUPAC Name | 6-(4-hydroxy-4-methylcyclohex-1-en-1-yl)-2-methylhept-2-en-4-one | Inferred from related structures |

Physicochemical Properties

Specific, experimentally determined physicochemical data for this compound are limited. The properties of related bisabolane sesquiterpenoids suggest that it is a lipophilic compound.

| Property | Value | Notes |

| Molecular Weight | 236.35 g/mol | Calculated from molecular formula |

| Appearance | Powder | From vendor data |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | From vendor data |

Natural Occurrence

This compound has been identified as a constituent of the following plant species:

-

Curcuma longa (Turmeric): The rhizomes of Curcuma longa are a well-documented source of a variety of bisabolane-type sesquiterpenoids.[3][4][5][6][7]

-

Alpinia intermedia and other Alpinia species: The genus Alpinia is also known to produce a diverse array of sesquiterpenoids.[8][9]

Experimental Protocols

General Isolation Workflow for Sesquiterpenoids from Curcuma longa

Caption: General workflow for the isolation of sesquiterpenoids from Curcuma longa.

Biological Activity

While a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, have been reported for crude extracts of Curcuma longa and for various isolated bisabolane sesquiterpenoids, specific bioactivity data for this compound is not available in the current body of scientific literature.[3][4][6]

Known Biological Activities of Related Bisabolane Sesquiterpenoids

Research on compounds structurally related to this compound has indicated potential therapeutic applications. For instance, other bisabolane-type sesquiterpenoids from Curcuma longa have demonstrated anti-inflammatory effects through the NF-κB/MAPK pathway and vasorelaxant activities via the PI3K/Akt pathway.[3]

Signaling Pathways (Hypothetical)

Given the lack of specific studies on this compound, any depiction of signaling pathway involvement would be speculative. Based on the activities of other bisabolane sesquiterpenoids, a hypothetical workflow for investigating its anti-inflammatory potential is presented below.

Caption: Hypothetical workflow for evaluating the anti-inflammatory activity of the compound.

Future Directions

The existing data on this compound are limited, presenting a clear opportunity for further research. Key areas for future investigation include:

-

Definitive Structural Elucidation: Isolation of a sufficient quantity of the compound for comprehensive spectroscopic analysis (1D and 2D NMR, HR-MS) to confirm its structure and determine its absolute stereochemistry.

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and to confirm the proposed structure.

-

Pharmacological Screening: A broad-based screening of the compound's activity against various biological targets to identify potential therapeutic applications.

-

Mechanism of Action Studies: Once a significant biological activity is identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways will be crucial.

This technical guide highlights the current knowledge gap regarding this compound and aims to provide a starting point for researchers to explore the potential of this natural product.

References

- 1. Satraplatin | CAS:129580-63-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Nevirapine | CAS:129618-40-2 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. mdpi.com [mdpi.com]

- 4. Turmeric Sesquiterpenoids: Expeditious Resolution, Comparative Bioactivity, and a New Bicyclic Turmeronoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Three new sesquiterpenes from roots of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An overview of chemical constituents from Alpinia species in the last six decades - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27830B [pubs.rsc.org]

- 9. Phytochemical and pharmacological properties of the genus Alpinia from 2016 to 2023 - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00004H [pubs.rsc.org]

The Critical Role of Stereochemistry in the Biological Activity of Bisabolane-Type Sesquiterpenoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisabolane-type sesquiterpenoids, a diverse class of natural products, are widely distributed in the plant and marine kingdoms.[1] These 15-carbon compounds are characterized by a monocyclic six-membered ring with a chiral side chain. The stereochemical arrangement of these molecules plays a pivotal role in their biological activities, which include potent anti-inflammatory, cytotoxic, and neuroprotective effects.[2][3] Understanding the precise three-dimensional structure of these compounds is therefore paramount for the development of novel therapeutics. This technical guide provides a comprehensive overview of the stereochemistry of bisabolane-type sesquiterpenoids, including methods for their stereoselective synthesis and stereochemical determination, a comparative analysis of the biological activities of different stereoisomers, and an examination of their interactions with key signaling pathways.

Stereochemical Diversity and Nomenclature

The core structure of bisabolane sesquiterpenoids contains at least two stereocenters, leading to the potential for multiple stereoisomers. The absolute configuration at each chiral center significantly influences the overall shape of the molecule and, consequently, its interaction with biological targets. The naming of these stereoisomers typically follows the Cahn-Ingold-Prelog (CIP) convention, assigning R or S descriptors to each stereocenter. For example, the common natural product α-bisabolol has two stereocenters, at C1 and C7 of the bisabolane skeleton, giving rise to four possible stereoisomers: (1R,7R), (1S,7S), (1R,7S), and (1S,7R).

Data Presentation: Comparative Biological Activities of Bisabolane Stereoisomers

The biological activity of bisabolane sesquiterpenoids can vary dramatically between different stereoisomers. The following tables summarize quantitative data on the anti-inflammatory and cytotoxic activities of several bisabolane-type sesquiterpenoids, highlighting the impact of stereochemistry.

Table 1: Anti-inflammatory Activity of Bisabolane-Type Sesquiterpenoid Stereoisomers

| Compound | Stereochemistry | Assay | Cell Line | IC50 / EC50 (µM) | Reference |

| Curbisabolanone C | (6S,7S) | NO Production Inhibition | RAW 264.7 | > 100 | [2] |

| Curbisabolanone D | (6R,7S) | NO Production Inhibition | RAW 264.7 | 55.40 ± 14.01 | [2] |

| Amygdanoid E | Not specified | NO Production Inhibition | RAW 264.7 | - | [4] |

| Amygdanoid F | Not specified | NO Production Inhibition | RAW 264.7 | - | [4] |

Note: A lower IC50/EC50 value indicates greater potency.

Table 2: Cytotoxic Activity of Bisabolane-Type Sesquiterpenoid Stereoisomers

| Compound | Stereochemistry | Cell Line | IC50 (µM) | Reference |

| Asperbisabol A (enantiomeric mixture) | Racemic | PC12 (neuroprotective) | Active at 10 µM | [3] |

| Inonotic acid C | Not specified | MCF-7 | 7.7 | [5] |

| (S)-(+)-11-dehydrosydonic acid | S at C7 | Multiple | - | [5] |

| Sydonic acid | Not specified | Multiple | - | [5] |

Experimental Protocols

Isolation and Purification of Bisabolane-Type Sesquiterpenoids from Curcuma longa

This protocol describes a general method for the isolation and purification of bisabolane-type sesquiterpenoids from the rhizomes of Curcuma longa.[6][7]

a. Extraction:

-

Air-dry and powder the rhizomes of Curcuma longa.

-

Macerate the powdered rhizomes with 95% ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude ethanol extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate, and n-butanol.

b. Chromatographic Separation:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel column.

-

Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., 100:0 to 0:100).

-

Collect fractions based on thin-layer chromatography (TLC) analysis.

-

Further purify the fractions containing bisabolane-type sesquiterpenoids using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as methanol-water or acetonitrile-water.

Asymmetric Synthesis of (+)-α-Bisabolol

The following is a representative procedure for the asymmetric synthesis of a bisabolane sesquiterpenoid, adapted from literature descriptions of similar transformations.[8]

a. Chiral Auxiliary-Mediated Alkylation:

-

React an appropriate chiral auxiliary (e.g., an Evans oxazolidinone) with an acyl halide to form the corresponding N-acyloxazolidinone.

-

Deprotonate the α-carbon of the acyl group using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C).

-

React the resulting enolate with a suitable electrophile (e.g., a geranyl bromide derivative) to introduce the side chain with high diastereoselectivity.

-

Remove the chiral auxiliary by hydrolysis or reduction to yield the chiral carboxylic acid or alcohol.

b. Cyclization and Final Product Formation:

-

Convert the chiral intermediate into a suitable precursor for cyclization (e.g., an epoxide or a terminal alkene).

-

Induce cyclization using a Lewis acid or a transition metal catalyst to form the six-membered ring of the bisabolane skeleton.

-

Perform any necessary functional group manipulations to arrive at the final (+)-α-bisabolol product.

Stereochemical Determination using NMR Spectroscopy and ECD Calculation

a. NMR Spectroscopy:

-

Acquire high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).[9]

-

Assign all proton and carbon signals using the combination of 1D and 2D NMR data.

-

Determine the relative configuration of stereocenters by analyzing coupling constants and NOESY correlations. For example, a strong NOE between two protons indicates their spatial proximity.

b. Electronic Circular Dichroism (ECD) Spectroscopy and Calculation:

-

Obtain the experimental ECD spectrum of the purified compound in a suitable solvent (e.g., methanol).

-

Perform a conformational search for the possible stereoisomers using molecular mechanics (MMFF) and density functional theory (DFT) calculations.[9]

-

For each low-energy conformer, calculate the theoretical ECD spectrum using time-dependent DFT (TD-DFT).

-

Generate a Boltzmann-averaged ECD spectrum for each stereoisomer.

-

Compare the experimental ECD spectrum with the calculated spectra of the possible stereoisomers. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[9]

Mandatory Visualizations

Signaling Pathways

Bisabolane-type sesquiterpenoids have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, most notably the NF-κB pathway.[4]

Caption: Modulation of the NF-κB signaling pathway by bisabolane-type sesquiterpenoids.

Experimental Workflows

The following diagram illustrates a typical workflow for the discovery and characterization of bioactive bisabolane-type sesquiterpenoids from natural sources.

Caption: General workflow for natural product discovery of bisabolane sesquiterpenoids.

Conclusion

The stereochemistry of bisabolane-type sesquiterpenoids is a critical determinant of their biological activity. Subtle changes in the three-dimensional arrangement of atoms can lead to profound differences in their efficacy as anti-inflammatory, cytotoxic, and other therapeutic agents. This guide has provided an overview of the structural diversity of these compounds, methods for their stereocontrolled synthesis and analysis, and a summary of their stereochemistry-dependent biological effects. The provided experimental protocols and workflows serve as a foundation for researchers in the field. A thorough understanding and careful consideration of stereochemistry are essential for the successful development of bisabolane-type sesquiterpenoids as lead compounds in drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Determination of the Preferred Stereoisomer of Natural Product Bisabolol in Chloroform Solution through Quantum Chemical Calculations of 1H NMR Chemical Shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bisabolane-type sesquiterpenes from Vernonia amygdalina: Absolute configuration and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Anti-Inflammatory Activity of Essential Oil and β-Bisabolol Derived from Cotton Gin Trash - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Isolation of 3-Hydroxybisabola-1,10-dien-9-one from Curcuma longa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Curcuma longa L., commonly known as turmeric, is a rich source of various bioactive compounds, including curcuminoids and a diverse range of terpenoids.[1][2][3] Among these, bisabolane-type sesquiterpenoids have garnered significant interest due to their potential therapeutic properties, including anti-inflammatory and anti-atherosclerotic activities.[4] This document provides a detailed protocol for the isolation of bisabolane sesquiterpenoids from Curcuma longa rhizomes, with a focus on obtaining compounds structurally related to 3-Hydroxybisabola-1,10-dien-9-one. While a direct chemical synthesis from the plant extract is not commonly performed, this protocol outlines the extraction, fractionation, and purification steps necessary to isolate this class of compounds for further research and development.

Data Presentation

The yield of bisabolane-type sesquiterpenoids from Curcuma longa can vary depending on the specific compound, the variety of the plant, and the extraction method used. The following table summarizes representative quantitative data for a related compound isolated from Curcuma longa.

| Compound Name | Yield from Dry Powder | Reference |

| 4-methylene-8-hydroxybisabola-2,10-diene-9-one | 0.016 mg/g (0.0016%) | [5] |

Experimental Protocols

This section details the methodology for the isolation and purification of bisabolane-type sesquiterpenoids from Curcuma longa rhizomes.

Protocol 1: Extraction of Crude Sesquiterpenoids

-

Preparation of Plant Material:

-

Obtain dried rhizomes of Curcuma longa.

-

Grind the rhizomes into a fine powder using a mechanical grinder.

-

-

Solvent Extraction:

-

Weigh 1 kg of the powdered turmeric.

-

Perform exhaustive extraction using 95% ethanol at room temperature. This can be done by maceration (soaking) with intermittent shaking for 72 hours, repeated three times with fresh solvent.

-

Alternatively, Soxhlet extraction can be employed for a more efficient extraction process.[6]

-

Combine the ethanol extracts.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

Protocol 2: Fractionation of the Crude Extract

-

Liquid-Liquid Partitioning:

-

Suspend the crude ethanol extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

The bisabolane sesquiterpenoids are expected to be enriched in the less polar fractions, primarily the ethyl acetate fraction.

-

-

Fraction Concentration:

-

Concentrate each fraction separately using a rotary evaporator to yield the respective crude fractions.

-

Protocol 3: Isolation and Purification of this compound

-

Column Chromatography:

-

Subject the ethyl acetate fraction to silica gel column chromatography.

-

Elute the column with a gradient solvent system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 100:0 to 0:100 v/v).

-

Collect fractions of 50-100 mL.

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine fractions with similar TLC profiles.

-

-

Further Purification:

-

Subject the combined fractions containing the target compounds to further purification steps. This may include repeated column chromatography on silica gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC), and Mass Spectrometry (MS) to confirm the structure as this compound.

-

Visualizations

Experimental Workflow

Caption: Workflow for the isolation of this compound.

Proposed Anti-inflammatory Signaling Pathway

Bisabolane-type sesquiterpenoids from Curcuma longa have been shown to exert anti-inflammatory effects, potentially through the inhibition of the NF-κB and MAPK signaling pathways.[7]

Caption: Inhibition of inflammatory pathways by bisabolane sesquiterpenoids.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Chemical Composition and Product Quality Control of Turmeric (Curcuma longa L.) [benthamopenarchives.com]

- 3. researchgate.net [researchgate.net]

- 4. New Bisabolane-Type Sesquiterpenoids from Curcuma longa and Their Anti-Atherosclerotic Activity [mdpi.com]

- 5. Pharmacological activities of 4-methylene-8-hydroxybisabola-2,10-diene-9-one, a new compound isolated from Ryudai gold (Curcuma longa) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Bisabolane-type sesquiterpenoids from Curcuma longa L. exert anti-influenza and anti-inflammatory activities through NF-κB/MAPK and RIG-1/STAT1/2 signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for the Quantification of 3-Hydroxybisabola-1,10-dien-9-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxybisabola-1,10-dien-9-one is a bisabolane-type sesquiterpenoid, a class of natural compounds known for their structural diversity and various biological activities, including anti-inflammatory and cytotoxic effects. These compounds are found in various natural sources, notably in the rhizomes of Curcuma longa (turmeric). Accurate and precise quantification of this compound in plant extracts and other matrices is crucial for quality control, standardization of herbal products, and pharmacokinetic studies in drug development.

This document provides detailed application notes and experimental protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) and Gas Chromatography-Mass Spectrometry (GC-MS).

Important Note on Analytical Standard: As of the compilation of this document, a certified analytical standard for this compound is not readily commercially available. The following protocols are provided as a framework for analysis. For quantitative purposes, it is recommended to either synthesize and certify a standard of this compound or use a commercially available, structurally related compound as a surrogate standard for semi-quantitative analysis. A suitable surrogate is (-)-α-Bisabolol, which is commercially available as an analytical standard. All quantitative data should be reported with reference to the standard used.

Data Presentation: Quantitative Data for Bisabolane Sesquiterpenoids in Curcuma longa

While specific quantitative data for this compound is not widely reported, the following table summarizes the content of other major bisabolane sesquiterpenoids and curcuminoids found in Curcuma longa to provide a comparative context.

| Compound | Analytical Method | Matrix | Concentration Range (mg/g of dry weight) | Reference |

| ar-turmerone | HPLC | Curcuma longa rhizome | Varies significantly | |

| α-turmerone | HPLC | Curcuma longa rhizome | Varies significantly | |

| β-turmerone | HPLC | Curcuma longa rhizome | Varies significantly | |

| Curcumin | HPLC | Curcuma longa rhizome | 10.16 - 16.48 | |

| Demethoxycurcumin | HPLC | Curcuma longa rhizome | 3.93 - 7.22 | |

| Bisdemethoxycurcumin | HPLC | Curcuma longa rhizome | 2.26 - 5.05 |

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the quantification of this compound.

Caption: General workflow for HPLC-PDA analysis.

Caption: General workflow for GC-MS analysis.

Experimental Protocols

Sample Preparation from Plant Material

This protocol describes a general method for the extraction of sesquiterpenoids from a plant matrix like Curcuma longa rhizomes.

Materials and Reagents:

-

Plant material (e.g., dried rhizomes of Curcuma longa)

-

Grinder or mill

-

Analytical balance

-

Solvents: Methanol (HPLC grade), Ethanol (HPLC grade), Hexane (GC grade), Ethyl Acetate (GC grade)

-

Ultrasonic bath

-

Centrifuge

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Vials for sample storage

Protocol:

-

Drying and Grinding: Dry the plant material at a controlled temperature (e.g., 40-50 °C) to a constant weight to remove moisture. Grind the dried material into a fine powder using a grinder or mill.

-

Extraction:

-

Accurately weigh approximately 1 g of the powdered plant material into a centrifuge tube.

-

Add 10 mL of the chosen extraction solvent (Methanol or Ethanol for HPLC; Hexane or Ethyl Acetate for GC-MS).

-

Vortex the mixture for 1 minute.

-

Perform ultrasonic extraction in an ultrasonic bath for 30 minutes at room temperature.

-

-

Clarification:

-

Centrifuge the extract at 4000 rpm for 15 minutes.

-

Carefully collect the supernatant.

-

-

Filtration:

-

Filter the supernatant through a 0.45 µm syringe filter into a clean vial.

-

-

Sample for Analysis:

-

For HPLC analysis, the filtered extract can be directly injected if the concentration is within the calibration range, or diluted with the mobile phase if necessary.

-

For GC-MS analysis, the solvent may need to be evaporated under a gentle stream of nitrogen and the residue reconstituted in a suitable solvent (e.g., hexane). Derivatization may be necessary for hydroxylated compounds.

-

HPLC-PDA Quantification Protocol

This protocol outlines a High-Performance Liquid Chromatography with Photodiode Array Detection method for the quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and photodiode array detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile

-

-

Gradient Elution:

Time (min) % A % B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

PDA Detection: 200-400 nm, with quantification wavelength selected based on the UV maximum of the analyte (a preliminary scan of a purified fraction or surrogate standard is recommended).

Calibration:

-

Prepare a stock solution of the surrogate standard (e.g., (-)-α-Bisabolol) in methanol (1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Inject each calibration standard into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standard.

Quantification:

-

Inject the prepared sample extracts.

-

Identify the peak corresponding to this compound based on its retention time (and comparison with a purified fraction if available).

-

Determine the peak area of the analyte.

-

Calculate the concentration of the analyte in the sample using the regression equation from the calibration curve.

GC-MS Quantification Protocol

This protocol describes a Gas Chromatography-Mass Spectrometry method for the quantification of this compound.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 180 °C at 10 °C/min.

-

Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Energy: 70 eV

-

Acquisition Mode:

-

Full Scan: m/z 40-500 for initial identification.

-

Selected Ion Monitoring (SIM): For enhanced sensitivity and selectivity in quantification. Select characteristic ions for this compound (requires preliminary analysis of a purified fraction or standard).

-

Derivatization (if necessary): For hydroxylated compounds like this compound, derivatization can improve peak shape and thermal stability. Silylation is a common method.

-

Evaporate the solvent from the sample extract.

-

Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Heat at 70 °C for 30 minutes.

-

The derivatized sample is then ready for injection.

Calibration and Quantification: The calibration and quantification procedure is similar to the HPLC method, using a surrogate standard and constructing a calibration curve based on the peak area of a selected ion in SIM mode.

Method Validation

For reliable and reproducible results, the developed analytical method should be validated according to international guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

| Parameter | Description | Acceptance Criteria (Typical) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis, comparison of chromatograms of blank and spiked samples. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity. | Defined by linearity studies. |

| Accuracy | The closeness of the test results to the true value. | Recovery of spiked samples should be within 98-102%. |

| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |